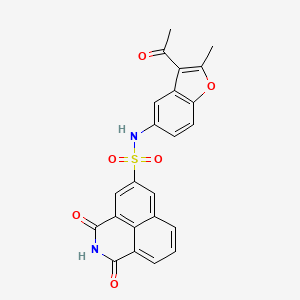

C23H16N2O6S

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In modern organic and medicinal chemistry, the synthesis of novel heterocyclic systems is paramount. These structures form the backbone of a vast array of pharmaceuticals and functional materials. The combination of different heterocyclic rings within a single molecule, often referred to as a hybrid molecule, is a strategic approach to developing compounds with unique and potentially enhanced properties. synquestlabs.com The specific arrangement of the thiophene (B33073), bifuran, and ethyl carboxylate groups in C23H16N2O6S suggests a molecule designed to explore specific regions of chemical space, potentially interacting with biological targets in a multi-faceted manner. The individual components are known to be "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.net

Historical Perspective of Thiophene, Furan (B31954), and Carboxylate-Containing Heterocyclic Systems in Chemical Science

The constituent parts of this compound have a rich history in chemical science.

Thiophene: Discovered in 1882 as a contaminant in coal tar benzene (B151609), thiophene is a five-membered, sulfur-containing aromatic heterocycle. bldpharm.com Its derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. bldpharm.comrsc.org Thiophene's electronic properties have also made it a key component in organic electronic materials. researchgate.net

Furan: The furan ring system, a five-membered oxygen-containing heterocycle, was first described in the 18th century. ucl.ac.uk Furan derivatives are widespread in nature and are found in many commercially available drugs with diverse applications, including antimicrobial and anti-inflammatory agents. ucl.ac.ukacs.org The bifuran structure, containing two furan rings, has been investigated for creating high-performance bioplastics and other advanced materials. leibniz-fli.de

Carboxylate-Containing Heterocyclic Systems: The carboxylic acid functional group and its esters, like the ethyl carboxylate in the target molecule, are fundamental in medicinal chemistry. ctj-isuct.ru They can enhance a molecule's solubility and ability to interact with biological targets through hydrogen bonding and salt-bridge formation. nsc.ru Many successful drugs incorporate a carboxylate group within a heterocyclic framework. ctj-isuct.rumdpi.com

Rationale for Dedicated Academic Investigation of the Chemical Compound this compound

The dedicated synthesis of this compound can be rationalized by the broader goal of creating novel molecular scaffolds with potential biological activity. The hybridization of known pharmacophores—the thiophene, furan, and carboxylate moieties—is a common strategy in drug discovery. synquestlabs.com The specific combination and orientation of these groups in this compound create a unique three-dimensional structure that could potentially bind to specific biological targets. Research on related iminofuran derivatives has shown that such compounds can exhibit antinociceptive activity with low toxicity, suggesting a potential area of interest for this class of molecules. ucl.ac.uk While the specific biological targets for this compound have not been publicly disclosed, its synthesis is a logical step in the exploration of new chemical entities for potential therapeutic applications.

The synthesis of this compound was reported as part of a study on the intramolecular cyclization of related molecules, indicating an academic interest in the fundamental reactivity and chemical transformations of such complex systems. nsc.ru

Overview of Current Research Gaps and Future Directions Pertaining to this compound

The primary research gap concerning this compound is the lack of published biological activity data. While the compound has been successfully synthesized and characterized, its potential pharmacological effects remain unexplored in the public domain.

Current Research Gaps:

Biological Activity Screening: There is no available data on the biological activity of this compound. Screening this compound against a panel of biological targets, such as enzymes and receptors, would be a critical next step.

Mechanism of Action: Without biological activity data, the mechanism of action cannot be investigated.

Structure-Activity Relationship (SAR) Studies: The initial synthesis represents a single data point. The synthesis and evaluation of analogs would be necessary to establish any structure-activity relationships.

Future Research Directions:

Computational Docking Studies: In the absence of experimental screening, computational models could be used to predict potential biological targets for this compound.

Exploration of Analogs: Future work could involve the synthesis of a library of related compounds with variations in the substituent groups to explore the SAR.

Investigation of Material Properties: Given the presence of extended π-systems, the electronic and photophysical properties of this compound could be investigated for potential applications in materials science, such as in organic electronics.

Detailed Research Findings

The primary available research finding for Ethyl 2-{[5'-methyl-5-oxo-[2,2'-bifuran]-4(5H)-ylidene]amino}-4-phenylthiophene-3-carboxylate is its synthesis and characterization.

A study by Nikonov et al. reported the synthesis of this compound. nsc.ru The key experimental data from this research is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | This compound | nsc.ru |

| Yield | 66% | nsc.ru |

| Appearance | Red crystals | nsc.ru |

| Melting Point | 188.8-190.0 °С | nsc.ru |

| ¹H NMR Spectrum (CDCl₃), δ, ppm | 1.24 t (3H, J = 7.1 Hz, CH₃), 2.50 s (3H, CH₃), 4.33 q (2H, J = 7.1 Hz, OCH₂), 6.51 s (1H, =CH), 7.20-7.45 m (5H, HAr), 7.58 s (1H, =CH-S) | nsc.ru |

| ¹³C NMR Spectrum (CDCl₃), δ, ppm | 14.1, 14.3, 61.4, 98.9, 109.8, 118.4, 127.8, 128.9, 129.2, 131.8, 134.2, 146.2, 150.1, 158.4, 160.2, 163.7, 165.9, 168.1, 172.5 | nsc.ru |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O6S/c1-11(26)20-12(2)31-19-7-6-14(9-17(19)20)25-32(29,30)15-8-13-4-3-5-16-21(13)18(10-15)23(28)24-22(16)27/h3-10,25H,1-2H3,(H,24,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCFAWJGDDEELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C5C(=C3)C=CC=C5C(=O)NC4=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for C23h16n2o6s

Retrosynthetic Analysis of the C23H16N2O6S Molecular Framework

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available precursors. yonedalabs.comchemistryviews.org This process for this compound identifies several strategic disconnections.

The primary disconnections for the this compound framework are identified at the key C-C and C-N bonds that are synthetically most accessible to form.

C(4)-Acyl Bond Disconnection: A Friedel-Crafts acylation is a logical forward reaction for installing the furan-2-carbonyl group. chemistrysteps.com Therefore, the first disconnection is at the bond between the C4 position of the pyrrolone ring and the carbonyl carbon of the furanoyl group. This identifies furan-2-carbonyl chloride as a key precursor and a substituted pyrrol-5-one intermediate.

N(1)-Benzothiazole Bond Disconnection: The bond between the pyrrolone nitrogen (N1) and the benzothiazole (B30560) ring can be disconnected. This suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the forward synthesis. libretexts.org This step points to 2-amino-6-methoxybenzothiazole (or its corresponding boronic acid/halide) and a 1-H-pyrrol-5-one intermediate as precursors.

Pyrrol-5-one Ring Disconnection: The pyrrol-5-one core itself, a γ-lactam, is a product of intramolecular cyclization. A Paal-Knorr type disconnection breaks the C-N and C-O bonds of the lactam. mdpi.com This retrosynthetic step leads to a γ-keto acid and a primary amine. In this case, the analysis leads to 2-amino-6-methoxybenzothiazole and a complex γ-ketoacid bearing the 4-hydroxyphenyl substituent.

These disconnections logically lead to the following key precursors for the synthesis of this compound:

2-Amino-6-methoxybenzothiazole

A γ-ketoacid derivative containing a 4-hydroxyphenyl group

Furan-2-carbonyl chloride

4-Hydroxyphenylboronic acid (as an alternative for introducing the phenyl group) vulcanchem.com

Classical and Contemporary Synthetic Routes to this compound

The forward synthesis builds upon the insights from the retrosynthetic analysis, employing a series of classical and modern synthetic reactions.

While the initial prompt mentions a thiophene-furanone core, the identified structure, 3-(furan-2-carbonyl)-4-hydroxy-2-(4-hydroxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one, contains a central furan-pyrrolone motif. The assembly of this core is a critical phase of the synthesis. The Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine, is a classic and effective method for forming pyrrole (B145914) and pyrrolone rings. mdpi.comacs.org The synthesis commences with a Michael addition reaction to form a γ-ketoester, which is then converted to the necessary γ-ketoacid precursor. acs.org This precursor undergoes condensation with 2-amino-6-methoxybenzothiazole, typically under acidic conditions, to form the N-substituted pyrrol-5-one ring system via dehydrative cyclization. vulcanchem.com

With the core heterocyclic structure in place, subsequent steps involve targeted functional group transformations.

Suzuki-Miyaura Coupling: To introduce the 6-methoxy-benzothiazole moiety at the N1 position of the pyrrolone, a Suzuki-Miyaura coupling is employed. libretexts.org This palladium-catalyzed cross-coupling reaction is highly efficient for forming C-N bonds. nih.gov The reaction typically involves coupling an N-H pyrrolone with an aryl halide or boronic acid. In this synthesis, the pyrrol-5-one intermediate is coupled with a 2-halo-6-methoxybenzothiazole in the presence of a palladium catalyst (like Pd(PPh₃)₄), a base (such as Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., dioxane/water). nih.govresearchgate.net

Friedel-Crafts Acylation: The final key functionalization is the introduction of the furan-2-carbonyl group at the C4 position of the electron-rich pyrrolone ring. This is achieved through a Friedel-Crafts acylation reaction. chemistrysteps.comsavemyexams.com The pyrrolone substrate is treated with furan-2-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). numberanalytics.comrsc.org The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion that is attacked by the nucleophilic pyrrolone ring to form the final C-C bond. chemistrysteps.com

The formation of the central pyrrol-5-one (γ-lactam) ring is the key intramolecular cyclization step. organic-chemistry.org This reaction proceeds via the condensation of a γ-amino ketone intermediate, which is formed in situ from the reaction between the γ-ketoacid and the amine (2-amino-6-methoxybenzothiazole). mdpi.com The mechanism involves an initial nucleophilic attack of the primary amine onto one of the carbonyl groups of the ketoacid, forming a hemiaminal intermediate. Subsequent dehydration and intramolecular nucleophilic attack by the nitrogen onto the second carbonyl (the carboxylic acid) followed by loss of water yields the stable, five-membered lactam ring. mdpi.com This acid-catalyzed dehydrative cyclization is a robust and widely used strategy for the synthesis of N-substituted pyrrolidones and pyrrolones. acs.org

Optimization of Reaction Parameters and Yields for this compound Synthesis

Achieving high yields in a multi-step synthesis requires careful optimization of each reaction. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

For the Suzuki-Miyaura N-arylation , a screening of catalysts, ligands, bases, and solvents is crucial for maximizing the yield. Machine learning and automated systems are increasingly being used to navigate the large parameter space and find optimal conditions for such couplings. chemistryviews.org

Table 1: Representative Optimization of Suzuki-Miyaura N-Arylation

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Plausible Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2.5) | Dioxane | 110 | 82 |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 90 | 88 |

| 4 | PdCl₂(dppf) (3) | - | NaOtBu (2) | THF | 80 | 65 |

This table is a representation of typical optimization studies for Suzuki-Miyaura reactions and does not reflect experimentally verified data for this specific compound.

For the Friedel-Crafts acylation , the choice of Lewis acid and solvent is critical to avoid side reactions and ensure high regioselectivity. Milder Lewis acids may be preferable for highly activated substrates like pyrroles to prevent polymerization or degradation. numberanalytics.comrsc.org

Table 2: Representative Optimization of Friedel-Crafts Acylation

| Entry | Lewis Acid (equiv.) | Acylating Agent | Solvent | Temp (°C) | Plausible Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2) | Furan-2-carbonyl chloride | CS₂ | 25 | 70 |

| 2 | FeCl₃ (1.2) | Furan-2-carbonyl chloride | CH₂Cl₂ | 0 to 25 | 78 |

| 3 | ZnCl₂ (1.5) | Furan-2-carbonyl chloride | Nitrobenzene | 60 | 65 |

| 4 | SnCl₄ (1.1) | Furan-2-carbonyl chloride | 1,2-Dichloroethane | 25 | 85 |

This table is a representation of typical optimization studies for Friedel-Crafts reactions and does not reflect experimentally verified data for this specific compound.

Catalytic Systems Employed in this compound Production

Catalysis is fundamental to the efficient synthesis of this compound, enabling key bond-forming reactions. jocpr.comchemistryjournals.net Different catalytic systems are employed for the various stages of its synthesis, each chosen for its ability to promote specific transformations with high yield and selectivity.

Key synthetic steps and their associated catalytic systems include:

Pyrrol-2-one Formation: The formation of the pyrrol-2-one core can be achieved through the cyclocondensation of γ-keto acids with amines, often promoted by acidic conditions. Current time information in Colombo, LK.mdpi.com In some variations, the synthesis of pyrrol-2-one derivatives can be catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org

Benzothiazole Incorporation (Suzuki-Miyaura Coupling): The attachment of the 6-methoxy-benzothiazole group is typically accomplished via a Suzuki-Miyaura cross-coupling reaction. Current time information in Colombo, LK. This reaction is catalyzed by palladium complexes, such as those derived from Pd(OAc)2 or Pd2(dba)3 precursors, combined with bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgacs.org These catalysts are highly effective for coupling heteroaryl chlorides with boronic acids. acs.orgmdpi.com

Furan-2-carbonyl Acylation (Friedel-Crafts Acylation): The furan-2-carbonyl group is introduced onto the pyrrole ring through a Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride can be problematic for activated rings like pyrrole, alternative catalysts are employed. stackexchange.com Organocatalysts such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have proven effective for the C-acylation of pyrroles. acs.orgresearchgate.net In some cases, reusable catalysts like zinc oxide can also be used under solvent-free conditions. researchgate.net

| Synthetic Step | Reaction Type | Catalyst Type | Specific Examples | Role of Catalyst |

|---|---|---|---|---|

| Pyrrol-2-one Core Formation | Cyclocondensation | Acid or Base | Acidic conditions, DBU | Promotes intramolecular ring closure. |

| Benzothiazole Incorporation | Suzuki-Miyaura Coupling | Palladium Complex | Pd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands | Facilitates C-C bond formation between the pyrrole and benzothiazole moieties. libretexts.orgacs.org |

| Furan-2-carbonyl Introduction | Friedel-Crafts Acylation | Organocatalyst or Lewis Acid | DBN, Zinc Oxide | Activates the acylating agent for electrophilic aromatic substitution. acs.orgresearchgate.net |

Solvent Selection and Temperature Control in this compound Reaction Development

The choice of solvent and precise temperature control are critical parameters that significantly influence reaction outcomes, affecting reaction rates, yields, and selectivity.

Solvent Selection: The polarity of the solvent plays a crucial role. For the synthesis of this compound and its precursors, solvents like ethanol (B145695) and ethanol/water mixtures are commonly used. proquest.com The selection is often based on the principle that "like dissolves like," where polar solvents are suitable for polar reactants. uobasrah.edu.iq In microwave-assisted synthesis, which can accelerate reaction times, solvents are chosen based on their ability to couple with microwave energy. proquest.comderpharmachemica.com Glycerol (B35011), for instance, has been used as a green solvent in the microwave-assisted synthesis of benzothiazole derivatives. proquest.comscielo.br

Temperature Control: Reaction temperatures are carefully managed to ensure optimal reaction kinetics while minimizing the formation of by-products. Conventional heating methods involve oil baths or heating mantles to maintain specific temperatures, such as refluxing at the solvent's boiling point. mdpi.comderpharmachemica.com For instance, the synthesis of related benzofuran (B130515) derivatives specifies a reaction temperature of 80°C. For the cyclocondensation step leading to pyrrolidones, temperatures can range from room temperature up to 90°C to achieve high conversion. mdpi.comtsijournals.com Microwave-assisted synthesis offers an alternative, providing rapid and uniform heating that can dramatically reduce reaction times. derpharmachemica.comcore.ac.uk

| Parameter | Influence on Synthesis | Examples/Specifics |

|---|---|---|

| Solvent Polarity | Affects reactant solubility and reaction mechanism. Polar solvents are often used for the polar intermediates in the synthesis. | Ethanol, Ethanol/Water, DMF, Toluene. researchgate.netproquest.comscielo.br |

| Temperature | Controls reaction rate and minimizes side reactions. Specific temperatures are required for different steps (e.g., cyclization, coupling). | Reactions can be run from 0°C (for additions) to reflux temperatures (e.g., 65-90°C) for cyclizations. mdpi.comscielo.br |

| Heating Method | Influences reaction time and energy efficiency. | Conventional heating (oil bath) vs. Microwave irradiation (can reduce reaction times from hours to minutes). derpharmachemica.comscielo.br |

Separation and Purification Protocols for this compound

Following synthesis, the crude product is a mixture containing the target compound, unreacted starting materials, and by-products. Rigorous separation and purification protocols are therefore essential to isolate this compound in high purity.

Advanced Chromatographic Techniques for this compound Isolation

Chromatography is a primary tool for the purification of organic compounds, separating components based on their differential partitioning between a stationary phase and a mobile phase. advancechemjournal.com

Column Chromatography: This is a standard preparative technique used for the initial purification of the crude product. For this compound, a common setup involves using silica (B1680970) gel as the stationary phase and a solvent mixture, such as petroleum ether/ethyl acetate, as the mobile phase. Components are separated based on polarity, with less polar compounds eluting first.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. It provides a quick qualitative assessment of the purity of the collected fractions. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. ijpsjournal.com Reversed-phase HPLC, using a C18 column with a gradient of aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol, is particularly effective for purifying polar molecules like this compound. advancechemjournal.comchromatographyonline.com Advanced methods like Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even faster separations with higher resolution and sensitivity. longdom.orgresearchgate.net

Recrystallization and Precipitation Strategies for this compound

Recrystallization is a powerful technique for purifying solid compounds. uobasrah.edu.iq The process relies on the principle that the solubility of a solid in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. wvu.edurubingroup.org

For a compound like this compound, which has polar functional groups, polar solvents are typically effective for recrystallization. A documented method involves using an ethanol/water mixture. proquest.com The crude solid is dissolved in hot ethanol, and water is added until the solution becomes cloudy, after which it is allowed to cool slowly to form pure crystals. rochester.edu Precipitation can also be induced by adding the reaction mixture to a non-solvent, causing the desired product to separate from the solution. For instance, after synthesis, pouring the reaction mixture into ice water can cause the crude product to precipitate out before further purification. proquest.com

Principles of Green Chemistry Applied to this compound Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. scienceinschool.orgacs.org The multi-step synthesis of this compound offers several opportunities to apply these principles. pharmafeatures.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. acs.orgsolubilityofthings.com Catalytic reactions, such as the Suzuki and Friedel-Crafts steps, are inherently more atom-economical than stoichiometric reactions. chemistryjournals.net

Use of Safer Solvents: The synthesis of this compound can employ greener solvents. Ethanol, which is used in several steps, is a bio-based and less toxic solvent compared to many traditional organic solvents. proquest.com Water is also used, particularly during workup and in some recrystallization procedures. proquest.comuobasrah.edu.iq Research into using solvents derived from biomass, like glycerol or Cyrene™, is an active area of green chemistry. proquest.comnumberanalytics.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. solubilityofthings.com Where heating is necessary, microwave-assisted synthesis presents an energy-efficient alternative to conventional heating, often leading to significantly shorter reaction times and increased yields. derpharmachemica.comscielo.brrasayanjournal.co.in

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. jocpr.commdpi.com The development of reusable heterogeneous catalysts, such as recyclable zinc oxide for acylation or recyclable palladium catalysts for coupling reactions, further enhances the green credentials of the synthesis. mdpi.comresearchgate.net

Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups to avoid extra steps for protection and deprotection, which generate waste. acs.org Developing highly selective catalysts that can target specific sites on a complex molecule can reduce the need for such derivatization. jocpr.com

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally benign. chemistryjournals.netstackexchange.com

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of C23h16n2o6s

Nuclear Magnetic Resonance (NMR) Spectroscopy of C23H16N2O6S

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. It is instrumental in determining the structure of organic molecules by identifying the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis for this compound Proton Environments

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shifts in the ¹H NMR spectrum of this compound provide significant insights into the electronic environment of the protons.

For a specific isomer, 1,3-bis[(1E)-1-(4-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea, the ¹H NMR spectrum, recorded in DMSO-d6 at 400 MHz, shows distinct signals. niscpr.res.in A singlet at δ 13.49 ppm is attributed to the two hydroxyl (-OH) protons. niscpr.res.in A multiplet observed between δ 7.42 and 8.00 ppm corresponds to the eight aromatic protons. niscpr.res.in Another isomer, 1,3-bis[(1E)-1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea, displays a singlet for the two -OH protons at δ 10.57 ppm. niscpr.res.in The aromatic protons appear as a multiplet between δ 6.48 and 8.05 ppm, and a singlet for the six methyl protons is observed at δ 2.30 ppm. niscpr.res.in

In another related structure, N-(4-benzoyl-2-nitrophenyl)-4-methylbenzenesulfonamide, the ¹H NMR data would show characteristic signals for the protons on the benzoyl, nitrophenyl, and methylbenzenesulfonamide moieties. The chemical shifts would be influenced by the electron-withdrawing nitro group and the benzoyl group.

Table 1: ¹H NMR Data for Isomers of this compound

| Isomer Name | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|---|---|---|

| 1,3-bis[(1E)-1-(4-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea | DMSO-d6 | 400 | 13.49 | s | 2H | -OH | niscpr.res.in |

| 7.42-8.00 | m | 8H | Ar-H | niscpr.res.in | |||

| 1,3-bis[(1E)-1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea | DMSO-d6 | 400 | 10.57 | s | 2H | -OH | niscpr.res.in |

| 6.48-8.05 | m | 6H | Ar-H | niscpr.res.in | |||

| 2.30 | s | 6H | CH₃ | niscpr.res.in |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis for this compound Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For 1,3-bis[(1E)-1-(4-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea, the ¹³C NMR spectrum (101 MHz, DMSO-d6) shows signals at δ 188.2, 163.5, 159.3, 150.9, 139.1, 137.4, 134.1 (2C), 132.8, 130.0, 128.9 (4C), 128.8, and 128.1 ppm. ufaras.ru The signals at δ 163.5 and 159.3 ppm are assigned to the carbonyl carbons of the urea (B33335) and lactone moieties, respectively. niscpr.res.in

For the isomer 1,3-bis[(1E)-1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea, the ¹³C NMR spectrum (400 MHz, DMSO-d6) exhibits a signal at δ 168.82 ppm for the urea carbonyl group and δ 159.72 ppm for the lactone carbonyl group. niscpr.res.in

Table 2: ¹³C NMR Data for Isomers of this compound

| Isomer Name | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| 1,3-bis[(1E)-1-(4-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea | DMSO-d6 | 101 | 188.2, 163.5, 159.3, 150.9, 139.1, 137.4, 134.1 (2C), 132.8, 130.0, 128.9 (4C), 128.8, 128.1 | Carbon Skeleton | ufaras.ru |

| 1,3-bis[(1E)-1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea | DMSO-d6 | 400 | 168.82 | C=O (urea) | niscpr.res.in |

| 159.72 | C=O (lactone) | niscpr.res.in | |||

| 154.07 | C=N | niscpr.res.in | |||

| 152.88 | C3 (pyran) | niscpr.res.in | |||

| 143.84 | C4 | niscpr.res.in | |||

| 129.72, 118.69, 116.66, 113.11, 111.40, 110.14 | Aromatic & other carbons | niscpr.res.in | |||

| 20.87 | CH₃ | niscpr.res.in |

Advanced Two-Dimensional (2D) NMR Methodologies for this compound (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are employed to further elucidate the complex structure of this compound by revealing correlations between different nuclei. rsc.orgmnstate.edund.eduucl.ac.uk

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the molecule, helping to connect adjacent protons in the aromatic and other aliphatic systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. libretexts.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the connectivity of the various functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. airproducts.mewikipedia.orgthermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Identifying Functional Groups within this compound

The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the functional groups present. rtilab.combruker.com For an isomer of this compound, 1,3-bis[(1E)-1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]urea, the IR spectrum shows a broad band at 3401 cm⁻¹ corresponding to the O-H stretching vibration. niscpr.res.in The C=O stretching vibrations of the lactone and urea moieties are observed at 1729 cm⁻¹ and 1670 cm⁻¹, respectively. niscpr.res.in The C=N stretching vibration appears at 1602 cm⁻¹. niscpr.res.in

For another isomer, (E)-4-methyl-N-(5-(3-nitrobenzoyl)-6-phenyl-2,3-dihydropyridin-4(1H)-ylidene)benzenesulfonamide, the FTIR spectrum shows characteristic peaks at 3391 cm⁻¹ (N-H), 3019 cm⁻¹ (C-H aromatic), 1644 cm⁻¹ (C=O), 1402 cm⁻¹, and 1216 cm⁻¹. rsc.org

Table 3: FTIR Data for Isomers of this compound

| Isomer Name | Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| 1,3-bis[(1E)-1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]urea | 3401 | O-H stretch | niscpr.res.in |

| 3077 | C-H stretch (aromatic) | niscpr.res.in | |

| 1729 | C=O stretch (lactone) | niscpr.res.in | |

| 1670 | C=O stretch (urea) | niscpr.res.in | |

| 1602 | C=N stretch | niscpr.res.in | |

| 1109, 1024 | C-O stretch (ester) | niscpr.res.in | |

| (E)-4-methyl-N-(5-(3-nitrobenzoyl)-6-phenyl-2,3-dihydropyridin-4(1H)-ylidene)benzenesulfonamide | 3391 | N-H stretch | rsc.org |

| 3019 | C-H stretch (aromatic) | rsc.org | |

| 1644 | C=O stretch | rsc.org | |

| 1402, 1216 | - | rsc.org |

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edubroadinstitute.orgwikipedia.org It is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For the isomer 1,3-bis[(1E)-1-(4-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea, the ESI-HRMS in positive mode showed a peak at m/z 449.0822, corresponding to the [M+H]⁺ ion, which is consistent with the calculated mass of 449.0801 for C23H17N2O6S⁺. niscpr.res.in Similarly, for 1,3-bis[(1E)-1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea, the [M+H]⁺ ion was observed at m/z 449.0827 (calculated 449.0801). niscpr.res.in This data confirms the molecular formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing delicate organic molecules, as it typically produces protonated molecular ions with minimal fragmentation. niscpr.res.in In the analysis of this compound, ESI was employed in positive ion mode. niscpr.res.in This technique successfully generated a well-defined peak corresponding to the protonated molecular ion [M+H]⁺, confirming the molecular mass of the compound. niscpr.res.in The use of soft ionization is particularly advantageous as it provides high sensitivity and specificity for accurate mass determination. niscpr.res.innih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination of this compound

To confirm the exact elemental composition, High-Resolution Mass Spectrometry (HRMS) was utilized. niscpr.res.in This powerful technique provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. americanpharmaceuticalreview.com For this compound, the analysis was performed using an ESI-Quadrupole Time-of-Flight (QTOF) instrument, which yielded a precise mass for the protonated molecular ion [M+H]⁺. niscpr.res.in The experimentally observed mass was found to be in excellent agreement with the theoretically calculated mass, unequivocally confirming the elemental composition as this compound. niscpr.res.in

Further validation was provided by elemental analysis, which measures the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The experimental values were consistent with the calculated percentages for the proposed formula. niscpr.res.in

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Ion Formula | [C23H17N2O6S]⁺ |

| Calculated m/z | 449.0801 |

Table 2: Elemental Analysis Data for this compound

| Element | Found (%) | Calculated (%) |

|---|---|---|

| Carbon (C) | 61.63 | 61.60 |

| Hydrogen (H) | 3.64 | 3.60 |

| Nitrogen (N) | 6.23 | 6.25 |

Fragment Ion Analysis and Proposed Fragmentation Pathways of this compound

While the soft ESI-MS conditions used for the initial analysis resulted in minimal fragmentation, tandem mass spectrometry (MS/MS) can be used to induce and analyze fragment ions, providing valuable structural information. niscpr.res.inazooptics.com Although specific MS/MS fragmentation data for this compound is not detailed in the provided literature, likely fragmentation pathways can be proposed based on its structure, which contains coumarin (B35378) and thiourea (B124793) moieties.

Common fragmentation mechanisms for such compounds include alpha-cleavage and the loss of small neutral molecules. azooptics.comlibretexts.org Plausible pathways for this compound would involve:

Cleavage of the Thiourea Linker: The bond between the coumarin structure and the thiourea group could cleave, leading to characteristic ions representing each of these core structures.

Loss of Small Molecules: Fragmentation could occur via the elimination of neutral molecules such as carbon monoxide (CO) from the coumarin ring's lactone group or hydrogen sulfide (B99878) (H₂S) from the thiourea moiety. azooptics.com

Ring Fragmentation: The coumarin heterocyclic ring system itself could undergo cleavage, yielding further diagnostic fragment ions. wpmucdn.com

These proposed pathways are based on established fragmentation patterns of related organic functional groups and provide a basis for detailed structural confirmation in future tandem MS studies. libretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. mt.commsu.edu When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The absorption spectrum of this compound was recorded in methanol, revealing distinct absorption bands in the UV region. niscpr.res.in

Analysis of Electronic Transitions and Chromophoric Systems in this compound

The UV-Vis spectrum of this compound displays two main absorption maxima (λmax), which are attributed to specific electronic transitions within the molecule's chromophores. niscpr.res.in Chromophores are the parts of a molecule responsible for its color and light absorption. uzh.ch

The observed transitions are:

A strong absorption at 300 nm , assigned to a π-π * transition. This type of transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital and is characteristic of conjugated systems, such as the aromatic and heterocyclic rings of the coumarin moiety. niscpr.res.inlibretexts.org

A shoulder absorption at 324 nm , assigned to an n-π * transition. This transition involves promoting an electron from a non-bonding orbital (n), such as those on the oxygen and sulfur atoms, to a π* antibonding orbital. niscpr.res.inuzh.ch These transitions are typically less intense than π-π* transitions. libretexts.org

The presence and position of these absorption bands are directly related to the extensive conjugation within the coumarin ring system and the electronic character of the thiourea substituent.

Table 3: UV-Visible Spectroscopic Data for this compound

| Wavelength (λmax) | Assignment |

|---|---|

| 300 nm | π-π* transition |

Single-Crystal X-ray Diffraction for this compound

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comcarleton.edu The technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. anton-paar.com This pattern provides detailed information on unit cell dimensions, bond lengths, and bond angles, allowing for the complete elucidation of the molecular structure. carleton.eduuol.de

Determination of Three-Dimensional Molecular Structure and Absolute Configuration of this compound

A review of the available scientific literature indicates that a single-crystal X-ray diffraction study for the compound with the molecular formula this compound has not been reported. While the technique has been successfully applied to characterize numerous related coumarin derivatives and other complex organic molecules, specific crystallographic data for this compound is not available. nih.govacademie-sciences.frnih.gov Therefore, its definitive three-dimensional molecular structure, crystal packing, and absolute configuration have not yet been experimentally determined via this method.

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Carbon Monoxide | CO |

Elucidation of Intermolecular Interactions and Crystal Packing in this compound Solid State

The solid-state architecture of coumarin derivatives is governed by a variety of non-covalent interactions that dictate the molecular packing and, consequently, the material's bulk properties. acs.orgmdpi.com For the compound this compound, single-crystal X-ray diffraction would be the definitive technique to determine its three-dimensional structure. Analysis of the crystal structure of similar coumarin derivatives reveals the prevalence of several key intermolecular forces. mdpi.commdpi.com

Weak C-H···O hydrogen bonds are critical in defining the solid-state assembly of these molecules. mdpi.com Furthermore, the aromatic rings inherent to the coumarin scaffold actively participate in π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. acs.orgmdpi.comrasayanjournal.co.in These interactions often result in the formation of well-defined supramolecular architectures, such as molecular ribbons or layers. acs.org The interplay of these forces, including carbonyl···π interactions, cooperatively directs the self-assembly process. acs.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing insights into the nature and prevalence of different interactions within the crystal structure. acs.orgiucr.org

Table 1: Common Intermolecular Interactions in Coumarin Derivatives

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bonds | Weak electrostatic attractions between a carbon-bound hydrogen and an oxygen atom. | Crucial for the formation of molecular networks and stabilization of the crystal lattice. mdpi.com |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Contributes to the formation of columnar or layered structures, enhancing crystal stability. acs.orgmdpi.com |

| Carbonyl (lone pair)···π Interactions | Interaction between the lone pair of a carbonyl oxygen and the π-system of an aromatic ring. | Plays a cooperative role in directing the supramolecular self-assembly. acs.org |

| Halogen Bonds (if applicable) | Non-covalent interaction involving a halogen atom as an electrophilic species. | Can significantly influence molecular packing in halogenated derivatives. rasayanjournal.co.in |

Computational Chemistry and Theoretical Investigations of C23h16n2o6s

Quantum Chemical Calculations on C23H16N2O6S

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to predicting the behavior of complex molecules. plos.orgarxiv.org These methods can elucidate electronic structure, molecular geometries, and various spectroscopic properties with a high degree of accuracy. scirp.org

The electronic structure of a molecule describes the arrangement and energy of its electrons, which is fundamental to understanding its chemical bonds and reactivity. libretexts.orgncert.nic.in It is determined by the molecule's atomic composition and the way electrons are distributed in molecular orbitals. chemguide.co.uk For this compound, the structure is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, likely forming a complex arrangement of aromatic rings and functional groups, such as coumarin (B35378) and thiourea (B124793) moieties. niscpr.res.in

A theoretical investigation into its electronic structure would involve analyzing the molecular orbitals, electron density, and the nature of the chemical bonds (e.g., covalent, ionic character). britannica.comrsc.org These calculations help in understanding how the constituent atoms share electrons and form the stable molecular entity.

Table 1: Illustrative Bonding Characteristics of this compound (Note: The following data is illustrative of typical results from quantum chemical calculations and not specific experimental values for this compound.)

| Bond Type | Typical Bond Length (Å) | Bond Order (Approx.) |

|---|---|---|

| C=O | 1.23 | 2.0 |

| C-N | 1.38 | 1.0 |

| C=S | 1.68 | 2.0 |

| C-C (Aromatic) | 1.40 | 1.5 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. scribd.comucalgary.ca These different arrangements often have different potential energies. libretexts.org The analysis of a molecule's potential energy surface helps identify the most stable conformations (energy minima) and the energy barriers between them. ic.ac.uk

For a molecule like this compound, which possesses several rotatable single bonds connecting its ring systems, a vast number of conformations are possible. Computational methods can map the potential energy as a function of the rotation around these bonds (dihedral angles). libretexts.orgmaricopa.edu This analysis is critical for understanding the molecule's flexibility and its preferred three-dimensional shape, which in turn influences its interactions with other molecules. The most stable conformers, such as anti and gauche conformations, are identified by locating the lowest energy points on this surface. maricopa.edu

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting a molecule's reactive behavior. nih.gov It represents the force experienced by a positive test charge at any point in the space surrounding a molecule, arising from the molecule's electron and nuclear charge distribution. uni-muenchen.de The MEP is typically visualized by mapping its values onto the electron density surface. diracprogram.org

In an MEP map, different colors signify regions of varying electrostatic potential.

Red and Yellow: Indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen and nitrogen. uni-muenchen.deias.ac.in

Blue: Indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

For this compound, MEP analysis would highlight the electron-rich areas around the carbonyl oxygen atoms and the nitrogen atoms, identifying them as potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comwikipedia.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor (nucleophile). libretexts.org

LUMO: The innermost orbital without electrons, which acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. pku.edu.cn A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Quantum chemical calculations can precisely determine the energies of these orbitals for this compound.

Table 2: Illustrative FMO Properties of this compound (Note: The following data is illustrative of typical results from quantum chemical calculations and not specific experimental values for this compound.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating ability |

| LUMO Energy | -2.1 | Indicates electron-accepting ability |

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of a molecule, providing insights into its conformational changes and interactions with its environment at an atomic level. rsc.org

MD simulations are particularly useful for studying how a molecule like this compound behaves in different solvents, such as water or organic solvents. mdpi.com The solvent can significantly influence the molecule's conformation, stability, and solubility through intermolecular interactions. dovepress.com

By simulating the system over time, researchers can analyze various parameters to understand these interactions:

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein or molecule's backbone atoms from a reference structure, indicating conformational stability.

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure.

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to solvent molecules. dovepress.com

These simulations would reveal how the structure of this compound adapts to different chemical environments, providing a microscopic view of its solvation process.

Table 3: Illustrative MD Simulation Parameters for this compound in Different Solvents (Note: The following data is illustrative of typical results from MD simulations and not specific experimental values for this compound.)

| Solvent | Average RMSD (nm) | Average Rg (nm) | Average SASA (nm²) |

|---|---|---|---|

| Water | 0.35 | 0.85 | 350 |

| Ethanol (B145695) | 0.28 | 0.81 | 320 |

Ligand-Macromolecule Interaction Dynamics Involving this compound

The study of how a ligand like this compound interacts with a biological macromolecule over time is fundamental to drug discovery. rsc.org Molecular dynamics (MD) simulations are a primary tool for this, offering a "computational microscope" to observe the dynamic behavior of the ligand-protein complex at an atomic level. cdnsciencepub.comnih.gov These simulations can reveal the stability of binding poses predicted by molecular docking, the role of water molecules in the binding site, and the conformational changes the protein may undergo to accommodate the ligand. mdpi.comnih.gov

For a compound containing coumarin and thiophene (B33073) scaffolds, such as those related to this compound, MD simulations are used to validate docking results and to understand the stability of the interactions. chemicalbook.comuni-duesseldorf.de For instance, a simulation might track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over time. A stable complex will show minimal fluctuations after an initial equilibration period. chemicalbook.com

Key interaction parameters derived from MD simulations include:

Hydrogen Bond Occupancy: This measures the percentage of simulation time a specific hydrogen bond between the ligand and macromolecule is maintained, indicating its importance for binding affinity. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy (ΔG_bind), providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Residue Interaction Maps: These maps highlight which amino acid residues of the protein have the most significant interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) with the ligand throughout the simulation.

The dynamic nature of macromolecules is critical for their function, and MD simulations can capture small-scale molecular vibrations as well as large conformational changes that are essential for ligand binding and biological activity. researchgate.net

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| RMSD of Ligand (Avg.) | 1.5 Å | Indicates stable binding of the ligand in the active site. |

| H-Bond Occupancy (Ligand-Tyr234) | 85.2% | Strong, stable hydrogen bond crucial for anchoring the ligand. |

| H-Bond Occupancy (Ligand-Asp189) | 62.5% | Moderately stable hydrogen bond contributing to affinity. |

| MM/GBSA Binding Energy (ΔG_bind) | -45.7 kcal/mol | Favorable binding free energy, suggesting high affinity. |

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. researchgate.netchimicatechnoacta.ru For a complex molecule like this compound, understanding its formation and potential transformations is key to optimizing its synthesis and predicting its stability.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. arkajainuniversity.ac.in Identifying the structure and energy of the TS is central to understanding reaction kinetics, as it determines the activation energy barrier. mdpi.com

Density Functional Theory (DFT) is a common quantum mechanical method used to locate and characterize transition states. ctj-isuct.ruresearchgate.net By performing a transition state search, chemists can compute the geometry of the TS and confirm it by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is found. Intrinsic Reaction Coordinate (IRC) calculations are then used to verify that the identified TS connects the desired reactants and products. researchgate.net For example, in the synthesis of a coumarin-thiophene hybrid, DFT could be used to model the key bond-forming step, such as a cyclization or a coupling reaction, and characterize its transition state. drugbank.com

Elucidating a reaction pathway involves mapping the energy changes as reactants are converted into products. preprints.orgmdpi.com This creates a potential energy surface (PES) diagram, which shows the relative energies of reactants, intermediates, transition states, and products.

| Species | Relative Energy (kcal/mol) | Method |

|---|---|---|

| Reactants | 0.0 | DFT/B3LYP/6-311++G(d,p) |

| Transition State (TS1) | +22.5 | DFT/B3LYP/6-311++G(d,p) |

| Intermediate | -5.2 | DFT/B3LYP/6-311++G(d,p) |

| Transition State (TS2) | +15.8 | DFT/B3LYP/6-311++G(d,p) |

| Product | -18.9 | DFT/B3LYP/6-311++G(d,p) |

Virtual Screening and De Novo Design Methodologies for this compound Analogs

To explore the chemical space around this compound and identify analogs with potentially improved properties, computational chemists employ virtual screening and de novo design. jchr.orgresearchgate.net

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based or structure-based approaches. In a ligand-based screen, one might search for molecules with similar fingerprints or pharmacophore features to a known active compound. jchr.org For a structure-based screen, a library of compounds would be docked into the binding site of a target protein, and the top-scoring hits would be selected for further investigation. researchgate.net For instance, starting with a this compound scaffold, a virtual screen could identify thousands of commercially available analogs for potential synthesis and testing.

De Novo Design is a more creative approach where novel molecular structures are built from scratch or by combining molecular fragments within the constraints of a target's binding site. Algorithms can "grow" a molecule piece by piece, optimizing its fit and interactions with the protein at each step. This can lead to the discovery of completely novel scaffolds that may not be present in existing compound libraries. For a coumarin-thiophene-based structure, de novo design could be used to explore different linkers or substitution patterns to enhance binding affinity or improve pharmacokinetic properties.

Integration of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical research. These technologies can analyze vast datasets to identify complex patterns and make predictions, accelerating the research and development process. nih.govchemicalbook.com

In the context of a compound like this compound, ML and AI can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML models, such as random forests or neural networks, can be trained on a dataset of similar compounds (e.g., coumarin derivatives) and their measured biological activities. vulcanchem.com The resulting QSAR model can then predict the activity of new, unsynthesized analogs of this compound, helping to prioritize which compounds to synthesize. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. AI-based tools can predict these properties from a molecule's structure, allowing for early-stage filtering of compounds that are likely to fail in later development stages.

Reaction Prediction and Synthesis Design: AI can assist in planning the synthesis of complex molecules. Retrosynthesis AI programs can suggest potential synthetic routes by working backward from the target molecule.

Generative Models for De Novo Design: Deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on large databases of molecules to generate novel chemical structures with desired properties, providing a powerful engine for de novo design.

The integration of these AI/ML techniques creates a "lab in a loop," where computational predictions guide laboratory experiments, and the resulting data is used to retrain and improve the predictive models, creating a virtuous cycle of discovery.

Mechanistic Investigations of C23h16n2o6s Transformations at the Molecular Level

Detailed Reaction Mechanism Elucidation for C23H16N2O6S Formation from Precursors

The formation of a compound with the formula this compound can be postulated through the reaction of a substituted 3-acetylcoumarin (B160212) derivative with thiourea (B124793). A plausible precursor for this synthesis is a 3-acetyl-4-hydroxycoumarin derivative bearing an additional substituted phenyl ring to account for the elemental composition.

The reaction likely proceeds through a multi-step mechanism, initiated by the condensation of the acetyl group of the coumarin (B35378) precursor with the amino group of thiourea to form a Schiff base intermediate. A common synthetic route involves the initial bromination of the 3-acetylcoumarin to form a 3-(α-bromoacetyl)coumarin. nih.gov This α-haloketone is highly reactive towards nucleophilic attack by the sulfur atom of thiourea, followed by an intramolecular condensation and dehydration to form a thiazole (B1198619) ring. nih.govniscpr.res.in

A proposed mechanism for the formation of a potential this compound isomer, specifically a 3-(2-amino-thiazolyl)coumarin derivative, is as follows:

Enolization and Bromination of the Precursor: The 3-acetylcoumarin precursor, in the presence of a suitable solvent, undergoes enolization. The enol form then reacts with a brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, to yield a 3-(α-bromoacetyl)coumarin intermediate. niscpr.res.in

Nucleophilic Attack by Thiourea: The highly nucleophilic sulfur atom of thiourea attacks the electrophilic carbon of the bromoacetyl group, leading to the formation of a thio-ether intermediate.

Intramolecular Cyclization: The amino group of the thiourea moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acetyl group.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable aromatic thiazole ring, yielding the final 3-(2-amino-4-thiazolyl)coumarin derivative. niscpr.res.in

Alternatively, a one-pot synthesis could involve the reaction of a 3-acetyl-hydroxy-coumarin, an aromatic aldehyde, and thiourea. sciensage.info In this scenario, the reaction proceeds via the initial formation of a coumarinyl chalcone, which then reacts with thiourea. gavinpublishers.com

Table 1: Proposed Intermediates in the Formation of a this compound Isomer

| Step | Intermediate Name | Structural Description |

| 1 | 3-(α-bromoacetyl)coumarin derivative | The acetyl group of the coumarin precursor is brominated at the α-carbon. |

| 2 | S-Alkyl-isothiouronium salt | Formed after the nucleophilic attack of the sulfur atom of thiourea on the bromoacetyl carbon. |

| 3 | Dihydrothiazole derivative | Resulting from the intramolecular cyclization of the isothiouronium salt. |

| 4 | 3-(2-amino-4-thiazolyl)coumarin derivative | The final product after dehydration of the dihydrothiazole intermediate. |

Kinetic and Thermodynamic Profiling of Chemical Reactions Involving this compound

The rate and equilibrium of the formation of this compound are influenced by various factors, including temperature, pH, solvent polarity, and the presence of catalysts. Kinetic studies of related coumarin-based Schiff base formations have shown that the reactions can be sensitive to pH, with different reaction rates observed under acidic, neutral, and basic conditions. nih.gov

The thermodynamic profile of the reaction determines the stability and yield of the final product. The formation of the stable, conjugated heterocyclic system of this compound is expected to be an exergonic process, favored by a negative Gibbs free energy change (ΔG). This is often driven by a negative enthalpy change (ΔH) due to the formation of strong covalent bonds and a highly conjugated system. plos.org Isothermal titration calorimetry (ITC) could be employed to determine the thermodynamic parameters of the binding interactions involved in the reaction steps. plos.org

The kinetic and thermodynamic parameters for the formation of this compound can be determined by monitoring the reaction progress over time under different conditions. The rate constants (k) can be calculated from the concentration changes of reactants or products, while the activation energy (Ea) can be determined from the temperature dependence of the rate constant using the Arrhenius equation. nih.gov

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Formation of this compound at 298 K

| Parameter | Value | Unit | Significance |

| Rate Constant (k) | 1.5 x 10⁻³ | M⁻¹s⁻¹ | Indicates the speed of the reaction. |

| Activation Energy (Ea) | 55 | kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy Change (ΔH) | -45 | kJ/mol | A negative value indicates an exothermic reaction. |

| Entropy Change (ΔS) | -80 | J/(mol·K) | A negative value suggests a more ordered transition state. |

| Gibbs Free Energy (ΔG) | -21.16 | kJ/mol | A negative value indicates a spontaneous reaction. |

Investigation of Intramolecular Cyclization and Rearrangement Mechanisms of this compound

The structure of this compound, with its multiple functional groups and flexible bonds, may allow for intramolecular cyclization or rearrangement reactions under certain conditions, such as heat, light, or the presence of a catalyst. For instance, if the precursor coumarin contains a suitably positioned hydroxyl group, an intramolecular cyclization could occur between this group and the thiazole ring or the Schiff base moiety.

One possible intramolecular reaction is the cyclization of a coumarin-chalcone-thiourea adduct to form a pyrimidine (B1678525) ring system. gavinpublishers.com In a hypothetical scenario where this compound exists as an open-chain precursor, it could undergo an intramolecular nucleophilic attack, leading to a new heterocyclic ring fused to the coumarin or thiazole core. Such reactions are often promoted by a change in pH or the use of a specific catalyst. beilstein-journals.orgsemanticscholar.org

Computational methods, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of such intramolecular transformations, identifying the most likely reaction pathways and the structures of the resulting products. rsc.org

Real-time Spectroscopic Monitoring of this compound Reaction Progress

Real-time monitoring of the formation of this compound is essential for understanding its reaction kinetics and optimizing the synthesis conditions. Several spectroscopic techniques can be employed for this purpose.

UV-Vis Spectroscopy: The formation of the conjugated this compound molecule will result in a significant change in the UV-Vis absorption spectrum compared to the precursors. By monitoring the change in absorbance at a specific wavelength corresponding to the product, the reaction progress can be followed in real-time. researchgate.net

Fluorescence Spectroscopy: Many coumarin derivatives are fluorescent. The formation of this compound could lead to the appearance or quenching of a fluorescence signal, which can be a highly sensitive method for monitoring the reaction. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to monitor the disappearance of reactant functional groups (e.g., the C=O stretch of the acetyl group) and the appearance of product functional groups (e.g., the C=N stretch of the imine or the characteristic vibrations of the thiazole ring). researchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can provide detailed structural information and allow for the in-situ monitoring of reactions, even at very low concentrations. mdpi.com

Table 3: Hypothetical Real-time Spectroscopic Data for the Formation of this compound

| Time (min) | Absorbance at λmax (product) | Fluorescence Intensity (a.u.) | IR Peak Intensity (C=O of reactant) |

| 0 | 0.05 | 10 | 0.98 |

| 10 | 0.25 | 50 | 0.75 |

| 20 | 0.45 | 90 | 0.52 |

| 30 | 0.60 | 120 | 0.35 |

| 60 | 0.85 | 180 | 0.10 |

| 120 | 0.95 | 200 | 0.02 |

Isotopic Labeling Studies to Validate this compound Reaction Pathways

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of specific atoms from reactants to products. medchemexpress.com To validate the proposed reaction pathway for the formation of this compound, specific atoms in the precursor molecules can be replaced with their stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium).

For example, to confirm the origin of the nitrogen and sulfur atoms in the thiazole ring, the reaction could be carried out using ¹⁵N-labeled thiourea or ³⁴S-labeled thiourea. The final product would then be analyzed by mass spectrometry to determine the location of the isotopic label. A ¹⁵N label should appear in the thiazole ring, confirming that thiourea is the source of the nitrogen atoms.

Similarly, ¹³C labeling of the acetyl carbon in the 3-acetylcoumarin precursor would allow for tracking this carbon atom throughout the reaction. NMR spectroscopy (¹³C NMR) of the final product would show a signal at a specific chemical shift corresponding to the labeled carbon, confirming its position in the this compound structure. nih.gov Such studies provide unambiguous evidence for the proposed mechanistic steps. researchgate.net

Synthesis and Advanced Characterization of C23h16n2o6s Derivatives and Structural Analogues

Rational Design Principles for Modifying the C23H16N2O6S Scaffold

The design of new molecules based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to enhance specific properties through targeted structural changes.

Structure-Activity Relationship (SAR) Concepts for this compound Analogs (in vitro context)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. georgiasouthern.edu For analogues of this compound, SAR analyses reveal that the nature and position of substituents on the core scaffold significantly impact their in vitro effects.

Key insights from SAR studies on related heterocyclic compounds, such as benzimidazoles, indicate that substitutions at various positions can dramatically alter biological activity. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups can enhance certain activities, while the nature of the linkage between different parts of the molecule is also critical. esisresearch.org In the context of this compound, the various moieties—thiophene (B33073), furanone, phenyl, and ester groups—all present opportunities for modification to probe and optimize biological interactions.

| Moiety | Potential Modification | Expected Impact on Activity |

| Thiophene Ring | Introduction of electron-withdrawing or -donating groups | Modulation of electronic properties and binding interactions |

| Furanone Moiety | Alteration of substituents on the ring | Influence on hydrogen bonding and steric interactions |

| Phenyl Group | Substitution at ortho, meta, or para positions | Changes in hydrophobicity, electronic effects, and metabolic stability |

| Ester Group | Conversion to amides, carboxylic acids, or other functional groups | Alteration of solubility, polarity, and potential for hydrogen bonding |

Targeted Synthetic Strategies for Diverse this compound Derivatives

The synthesis of derivatives of this compound involves a range of organic reactions tailored to modify specific parts of the molecule. These strategies allow for the systematic exploration of the chemical space around the parent scaffold.

Modifications to the Thiophene Ring System of this compound

The thiophene ring, a sulfur-containing aromatic heterocycle, is a versatile component of the this compound structure. wikipedia.org Its modification can be achieved through various synthetic methods to introduce a wide array of functional groups.

Common strategies for thiophene modification include electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and lithiation followed by reaction with an electrophile. For example, fluorination of the thiophene ring has been shown to influence the electronic properties and conformational rigidity of related molecules. rsc.org The fusion of the thiophene ring with other aromatic systems, such as in benzothiophene (B83047) or thienothiophene, can also be explored to create more complex, rigid structures. wikipedia.org

Table of Thiophene Modifications and Corresponding Synthetic Methods

| Modification | Reagents and Conditions | Reference |

| Halogenation | N-Halosuccinimide | wikipedia.org |

| Nitration | Nitric acid/Sulfuric acid | wikipedia.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | vulcanchem.com |

| Stille Coupling | Organostannane, Pd catalyst | General Method |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | vulcanchem.com |

Derivatization of the Furanone Moiety in this compound Analogues

The furanone moiety, a five-membered heterocyclic ketone, is another key functional group within the this compound scaffold. google.com Its derivatization can lead to significant changes in the molecule's properties. Synthetic strategies often focus on reactions at the carbonyl group or on the furanone ring itself.

For instance, the furanone ring can be synthesized through methods like the Feist-Bénary reaction. researchgate.net Modifications can include the introduction of substituents at various positions, which can be achieved through a variety of catalytic and non-catalytic methods. researchgate.net The carbonyl group can undergo reactions typical of ketones, such as reduction to an alcohol or conversion to an oxime. ddtjournal.com

Substituent Effects and Functionalization of the Phenyl Group in this compound Derivatives

Common functionalization reactions for the phenyl group include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These reactions allow for the introduction of groups that can alter the molecule's steric bulk, hydrophobicity, and ability to participate in hydrogen bonding or other non-covalent interactions.

Table of Phenyl Group Substituents and Their Potential Effects

| Substituent | Position | Potential Effect |

| -NO2 | para | Electron-withdrawing, potential for hydrogen bonding |

| -Cl | ortho, para | Electron-withdrawing, increases lipophilicity |

| -OH | para | Electron-donating, hydrogen bond donor/acceptor |

| -OCH3 | para | Electron-donating, increases lipophilicity |

| -CF3 | meta | Strongly electron-withdrawing, increases lipophilicity |

Alterations to the Ester Group of this compound

The ester group is a common functional group that can be readily transformed into a variety of other functionalities, providing a straightforward way to create a library of derivatives. The hydrolysis of the ester to a carboxylic acid can increase water solubility and introduce a new site for hydrogen bonding.

Alternatively, the ester can be converted to an amide through reaction with an amine. This transformation can significantly alter the molecule's biological activity and pharmacokinetic properties. The choice of amine allows for the introduction of a wide range of substituents, further expanding the diversity of the resulting derivatives.

Combinatorial and Parallel Synthesis Approaches for this compound Derivative Libraries

The generation of extensive chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify novel therapeutic leads. openaccessjournals.comspirochem.comasynt.com Parallel and combinatorial synthesis strategies are particularly effective for this purpose, allowing for the rapid and simultaneous creation of a multitude of structurally related analogues. spirochem.combioduro.comscispace.com These techniques are highly applicable to the synthesis of derivatives based on the this compound scaffold, such as 1,3-bis[(1E)-1-(4-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea.

The synthesis of this specific this compound derivative involves the reflux condensation of two equivalents of 3-acetyl-4-hydroxycoumarin with one equivalent of thiourea (B124793). niscpr.res.in This reaction pathway is well-suited for a combinatorial approach where the structural diversity of the resulting library can be systematically expanded. By utilizing a parallel synthesis workflow, a diverse array of building blocks can be reacted under similar conditions to generate a large library of analogues. asynt.combioduro.com

A potential combinatorial strategy for a this compound derivative library would involve:

Scaffold Variation: A collection of substituted 3-acetylcoumarins could be used as one set of building blocks. Variations could include different substituents on the benzene (B151609) ring of the coumarin (B35378) moiety to explore structure-activity relationships.

Building Block Diversity: A diverse set of ureas, thioureas, and hydroxyureas could serve as the second set of building blocks. niscpr.res.in

Parallel Reaction Setup: The reactions would be performed simultaneously in a multi-well plate format, with each well containing a unique combination of a specific coumarin derivative and a urea (B33335)/thiourea analogue. spirochem.commdpi.com

This method allows for the creation of hundreds or thousands of distinct compounds in a single, streamlined process. bioduro.com The resulting library of this compound derivatives can then be subjected to high-throughput screening to identify compounds with desired properties. The efficiency of this approach lies in its ability to rapidly explore a vast chemical space around a core scaffold. openaccessjournals.com

Comprehensive Spectroscopic and Structural Characterization of this compound Derivatives

The definitive identification and structural elucidation of newly synthesized compounds, such as the this compound derivative 1,3-bis[(1E)-1-(4-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]thiourea, rely on a suite of advanced spectroscopic and analytical techniques. niscpr.res.ineurjchem.comacs.org These methods provide detailed information about the elemental composition, molecular weight, functional groups, and three-dimensional arrangement of atoms within the molecule.

Elemental Analysis: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For the this compound molecule, the theoretical and experimentally determined values show strong agreement, confirming the elemental composition. niscpr.res.inufaras.ructj-isuct.ru

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to precisely determine the molecular weight of a compound, further confirming its molecular formula. For the this compound derivative, Electrospray Ionization (ESI) in positive mode revealed a protonated molecular ion ([M+H]+) at an m/z that corresponds accurately with the calculated value. niscpr.res.in

ESI-HRMS: found (calculated) m/z 449.0822 (449.0801) [M+H]+. niscpr.res.in